REACTION_CXSMILES
|
ClC1C=CC([O:6][C:7]2[C:16]3[C:11](=C[C:13](O)=[C:14](OC)[CH:15]=3)[N:10]=[CH:9]N=2)=C(F)C=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[CH3:9][N:10]1[CH2:13][CH2:14][CH2:15][CH:16]([CH2:7][OH:6])[CH2:11]1.[CH3:9][N:10]1[CH2:13][CH2:14][CH2:15][C@@H:16]([CH2:7][OH:6])[CH2:11]1
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(OC2=NC=NC3=CC(=C(C=C23)OC)O)C=C1)F
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 63.8 mmol | |
AMOUNT: MASS | 8.25 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1C[C@@H](CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.3 mmol | |
AMOUNT: MASS | 1.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC([O:6][C:7]2[C:16]3[C:11](=C[C:13](O)=[C:14](OC)[CH:15]=3)[N:10]=[CH:9]N=2)=C(F)C=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[CH3:9][N:10]1[CH2:13][CH2:14][CH2:15][CH:16]([CH2:7][OH:6])[CH2:11]1.[CH3:9][N:10]1[CH2:13][CH2:14][CH2:15][C@@H:16]([CH2:7][OH:6])[CH2:11]1
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(OC2=NC=NC3=CC(=C(C=C23)OC)O)C=C1)F
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 63.8 mmol | |
AMOUNT: MASS | 8.25 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1C[C@@H](CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.3 mmol | |
AMOUNT: MASS | 1.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC([O:6][C:7]2[C:16]3[C:11](=C[C:13](O)=[C:14](OC)[CH:15]=3)[N:10]=[CH:9]N=2)=C(F)C=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[CH3:9][N:10]1[CH2:13][CH2:14][CH2:15][CH:16]([CH2:7][OH:6])[CH2:11]1.[CH3:9][N:10]1[CH2:13][CH2:14][CH2:15][C@@H:16]([CH2:7][OH:6])[CH2:11]1
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(OC2=NC=NC3=CC(=C(C=C23)OC)O)C=C1)F
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 63.8 mmol | |
AMOUNT: MASS | 8.25 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1C[C@@H](CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.3 mmol | |
AMOUNT: MASS | 1.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |